2-(3-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-14-6-11-19-20(12-14)33-24(21(19)22(25)28)26-23(29)15-4-3-5-16(13-15)27-34(30,31)18-9-7-17(32-2)8-10-18/h3-5,7-10,13-14,27H,6,11-12H2,1-2H3,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQFLWVISZKPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound with potential therapeutic applications. Its structure includes a benzo[b]thiophene moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 499.6 g/mol
- CAS Number : 886899-18-9
| Property | Value |
|---|---|
| Molecular Weight | 499.6 g/mol |
| Structure | Chemical Structure |
Analgesic Activity
Research has demonstrated that derivatives of benzo[b]thiophene compounds exhibit significant analgesic effects. In a study utilizing the "hot plate" method on outbred white mice, compounds similar to our target compound showed analgesic activity that surpassed that of standard analgesics like metamizole . This suggests potential use in pain management therapies.
Anti-inflammatory Effects
The compound's structure may confer anti-inflammatory properties. Studies have indicated that related compounds in the benzo[b]thiophene class can inhibit inflammatory pathways, potentially through modulation of cytokine production and signaling pathways such as NF-kB and COX enzymes .
Lipid Metabolism Regulation
Another significant area of research involves the compound's effects on lipid metabolism. In diet-induced obesity models, compounds structurally related to this compound have been shown to reduce hepatic lipid accumulation and improve glucose tolerance. This is primarily achieved through inhibition of the SREBP pathway, which regulates lipid biosynthesis in the liver .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of SREBP Pathway : The compound may inhibit sterol-regulatory element binding proteins (SREBPs), leading to decreased lipid synthesis in hepatocytes.
- Anti-inflammatory Pathways : By modulating inflammatory cytokines and pathways (e.g., NF-kB), it can potentially reduce inflammation.
- Analgesic Mechanisms : The analgesic effects may arise from central nervous system interactions or peripheral modulation of pain pathways.
Case Studies and Research Findings
- Study on Analgesic Activity :
- Study on Lipid Metabolism :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure suggests it may interfere with specific molecular pathways involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit the Bcl-2 protein, which is often overexpressed in various cancers, leading to enhanced apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against several bacterial strains. The sulfonamide group in its structure is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluation of anticancer effects | The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity. |
| Study B | Antimicrobial efficacy | Showed effective inhibition of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as a therapeutic agent. |
| Study C | Anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in human macrophages treated with the compound, indicating its potential in managing inflammatory responses. |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves multi-step coupling of sulfonamide and benzamido groups, analogous to ’s acylations .
- Lower yields in (22%) highlight challenges in Petasis reactions compared to higher-yield methods (e.g., 65–80% in –9) .
Spectroscopic Profiles
Critical spectral data comparisons:
Key Observations :
Key Observations :
- The target’s 4-methoxyphenylsulfonamido group may enhance antibacterial activity compared to non-sulfonamide derivatives, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
